2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
説明
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the B-cell receptor to antigen. BTK activation leads to downstream signaling events that promote cell survival and proliferation. 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, this compound has also been shown to inhibit other kinases, such as ITK and BMX, which are involved in T-cell signaling and myeloid cell differentiation, respectively. This compound has also been shown to have immunomodulatory effects, such as increasing the production of pro-inflammatory cytokines and enhancing T-cell activation.
実験室実験の利点と制限
The advantages of using 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments include its potency and selectivity for BTK, its ability to inhibit other kinases involved in B-cell signaling, and its immunomodulatory effects. The limitations of using this compound in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine. One direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential use in the treatment of other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's immunomodulatory effects, and to investigate its potential use in the treatment of autoimmune diseases.
科学的研究の応用
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, leading to decreased cell proliferation and increased apoptosis in CLL and NHL cell lines. In vivo studies in mouse models of CLL and NHL have demonstrated that this compound inhibits tumor growth and prolongs survival.
特性
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-12-4-5-13(21-12)14(20)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWCEOUNVOWJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。